3-(Benzo[d]thiazol-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzo[d]thiazol-2-yl)benzoic acid is a heterocyclic compound that features a benzothiazole moiety fused to a benzoic acid structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of 3-(Benzo[d]thiazol-2-yl)benzoic acid is the DprE1 . This target plays a significant role in the survival and virulence of Mycobacterium tuberculosis, making it an attractive target for anti-tubercular compounds . Additionally, this compound has shown good inhibitory activity against PTP1B , a protein tyrosine phosphatase involved in insulin signaling and thus a potential target for anti-diabetic drugs .
Mode of Action
The compound interacts with its targets, leading to inhibition of their activity. For instance, it inhibits DprE1, thereby disrupting the survival and virulence of M. tuberculosis . Similarly, it inhibits PTP1B, which could potentially improve insulin sensitivity and provide anti-hyperglycemic effects .
Biochemical Pathways
Given its inhibitory effects on dpre1 and ptp1b, it likely impacts the biochemical pathways associated withM. tuberculosis survival and insulin signaling .
Result of Action
The inhibition of DprE1 by this compound could potentially lead to decreased survival and virulence of M. tuberculosis . Its inhibitory action on PTP1B could potentially improve insulin sensitivity and provide anti-hyperglycemic effects .
Biochemical Analysis
Biochemical Properties
3-(Benzo[d]thiazol-2-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as phosphatases and kinases . These interactions are crucial as they can modulate the activity of these enzymes, leading to changes in cellular processes. Additionally, this compound can bind to proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating caspase pathways and upregulating pro-apoptotic genes . Moreover, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of phosphatases by binding to their active sites, preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of metabolic enzymes and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exert therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]thiazol-2-yl)benzoic acid typically involves the condensation of 2-aminobenzenethiol with benzoic acid derivatives. One common method includes the cyclization of 2-aminobenzenethiol with benzoic acid under acidic conditions to form the benzothiazole ring . The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles. This includes the use of environmentally benign solvents and catalysts, as well as energy-efficient processes such as microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d]thiazol-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .
Scientific Research Applications
3-(Benzo[d]thiazol-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity and is studied for its potential use as an antibiotic.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure with similar biological activities.
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
Benzoic Acid: The parent compound for various benzothiazole derivatives.
Uniqueness
3-(Benzo[d]thiazol-2-yl)benzoic acid is unique due to its combined benzothiazole and benzoic acid moieties, which confer a broad spectrum of biological activities. Its ability to undergo various chemical modifications makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-14(17)10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)18-13/h1-8H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHJRMOIZBCSIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589253 |
Source
|
Record name | 3-(1,3-Benzothiazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20000-52-6 |
Source
|
Record name | 3-(1,3-Benzothiazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.